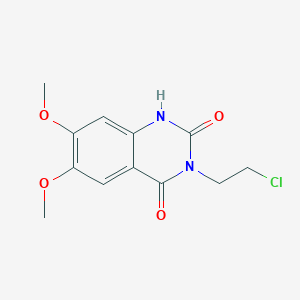

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a bicyclic aromatic compound that consists of a fusion of benzene and pyrimidine rings. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of hydroquinazoline-2,5-diones, which are structurally related to the compound , can be achieved using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method allows for a one-pot synthesis under thermal and solvent-free conditions, providing high yields of the desired products in a few minutes .

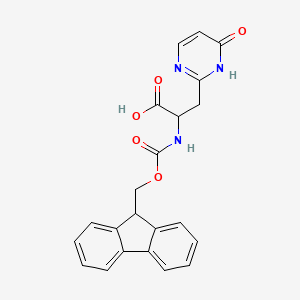

Molecular Structure Analysis

While the specific molecular structure of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is not detailed in the provided papers, the structure of related compounds such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been characterized by IR and 1H NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, 6-chlorosulfonylquinazoline-2,4-diones, which share a similar chloro-substituted motif, have been synthesized and further reacted with nucleophilic agents to yield sulfonic acids or their amides . Such reactions demonstrate the reactivity of chloro-substituted quinazolines towards nucleophiles.

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Intermediates

- Efficient Synthesis Techniques : Research has developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones derivatives. Techniques like cesium carbonate catalysis with carbon dioxide and solvent-free conditions using bases like DBU or DBN have been established, yielding high-quality products like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008); (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

- Palladium-Catalyzed Heterocycle Synthesis : Palladium-catalyzed reactions involving carbon dioxide and isocyanides have been explored to obtain N3-substituted quinazoline-2,4(1H,3H)-diones, demonstrating the versatility of this compound in synthesizing various heterocycles (Mampuys, Neumann, Sergeyev, Orru, Jiao, Spannenberg, Maes, & Beller, 2017).

Catalysis and Green Chemistry

- Green Chemistry Approaches : The synthesis of quinazoline-2,4(1H,3H)-diones has been achieved using green chemistry principles, involving basic ionic liquids like [Bmim]OH as catalysts. This approach emphasizes environmental sustainability and efficient use of resources (Patil, Tambade, Deshmukh, & Bhanage, 2009).

- Heterogeneous Catalysis : Amine-functionalized MCM-41, a mesoporous material, has been utilized as a catalyst for synthesizing quinazoline-2,4(1H,3H)-diones. This method showcases the potential of heterogeneous catalysts in synthesizing key intermediates under environmentally benign conditions (Nale, Rana, Parida, & Bhanage, 2014).

Biological Testing and Applications

- Antimycobacterial Activity : Studies have shown that replacing the oxo function with the thioxo group in compounds like 3-arylquinazoline-2,4(1H,3H)-diones enhances their antimycobacterial activity, indicating potential applications in treating infections caused by Mycobacterium tuberculosis and other mycobacteria (Waisser, Gregor, Dostál, Kuneŝ, Kubicová, Klimešová, & Kaustová, 2001).

- Pesticidal Activities : Research into the synthesis of 8-azasteroids, which involve the use of 6,7-dimethoxyquinazoline-2,4(1H,3H)-diones, has demonstrated potential for developing new plant protection products with pesticidal activities (Pyrko, 2022).

特性

IUPAC Name |

3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZNVCLWQHGBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)